

# Spectroscopic Profile of 14-epi-Andrographolide: A Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **14-epi-andrographolide**, a diterpenoid lactone and a stereoisomer of the pharmacologically significant andrographolide. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

### Introduction

**14-epi-Andrographolide** is a naturally occurring diterpenoid isolated from the medicinal plant Andrographis paniculata. As an epimer of andrographolide, it shares the same molecular formula and connectivity but differs in the stereochemistry at the C-14 position. This subtle structural difference can significantly impact its biological activity and physicochemical properties, making accurate spectroscopic identification essential. The primary reference for the isolation and structural elucidation of **14-epi-andrographolide** is the work of Matsuda T, et al., published in the Chemical and Pharmaceutical Bulletin in 1994.[1][2][3][4][5]

# **Spectroscopic Data**

The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **14-epi-andrographolide**. For comparative purposes, data for its parent compound, andrographolide, is also included where available from the literature.



## <sup>1</sup>H NMR Spectroscopic Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **14-epi-Andrographolide** and Andrographolide

Position	14-epi-Andrographolide (δ ppm, J in Hz)	Andrographolide (δ ppm, J in Hz)
3	3.24 (dd, 11.0, 4.4)	3.24 (dd, 11.0, 4.4)
11	2.50 (m), 1.98 (m)	2.50 (m), 1.98 (m)
12	6.84 (t, 6.8)	6.84 (t, 6.8)
14	4.95 (d, 3.4)	4.14 (m)
15a	4.88 (dd, 12.2, 3.4)	4.58 (dd, 12.2, 2.0)
15b	4.20 (d, 12.2)	4.20 (dd, 12.2, 6.8)
17a	4.88 (br s)	4.88 (br s)
17b	4.58 (br s)	4.58 (br s)
18	1.14 (s)	1.14 (s)
19a	4.14 (d, 11.2)	4.14 (d, 11.2)
19b	3.75 (d, 11.2)	3.75 (d, 11.2)
20	0.68 (s)	0.68 (s)

Note: Data is based on the original isolation and characterization literature. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

## <sup>13</sup>C NMR Spectroscopic Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **14-epi-Andrographolide** and Andrographolide



Position	14-epi-Andrographolide (δ ppm)	Andrographolide (δ ppm)
1	37.9	37.9
2	28.8	28.8
3	78.9	78.9
4	43.3	43.3
5	55.0	55.0
6	24.5	24.5
7	38.3	38.3
8	148.2	148.2
9	56.4	56.4
10	39.2	39.2
11	25.1	25.1
12	146.5	146.5
13	128.9	128.9
14	66.8	66.8
15	75.3	75.3
16	170.4	170.4
17	108.7	108.7
18	23.0	23.0
19	64.1	64.1
20	15.3	15.3

Note: Data is based on the original isolation and characterization literature. Chemical shifts may vary slightly depending on the solvent and instrument used.



## Mass Spectrometry (MS) Data

High-resolution mass spectrometry is essential for confirming the molecular formula of **14-epi-andrographolide**.

Table 3: Mass Spectrometry Data of 14-epi-Andrographolide

Ionization Mode	Ion	Calculated m/z	Observed m/z
ESI+	[M+H] <sup>+</sup>	351.2166	351.2166
ESI+	[M+Na]+	373.1985	373.1985

# **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic analysis of diterpenoids from Andrographis paniculata, based on common practices in the field.

### **NMR Spectroscopy**

- Sample Preparation: A sample of 5-10 mg of purified 14-epi-andrographolide is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₅D₅N).
  Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton spectra.
- ¹H NMR Parameters:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: Approximately 12-16 ppm.
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16 to 64, depending on the sample concentration.



- <sup>13</sup>C NMR Parameters:
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: Approximately 200-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 to 4096, depending on the sample concentration.
- Data Processing: The raw data (Free Induction Decay FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

### **Mass Spectrometry**

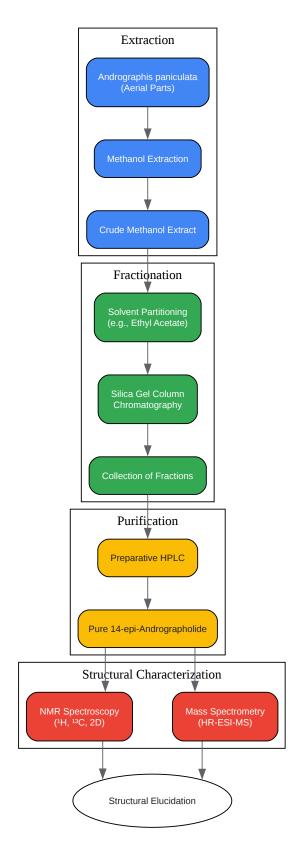
- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.
- ESI-MS Parameters:
  - Ionization Mode: Positive or negative ion mode.
  - Capillary Voltage: 3-5 kV.
  - Nebulizer Gas (N<sub>2</sub>): Flow rate adjusted to ensure a stable spray.
  - Drying Gas (N<sub>2</sub>): Temperature and flow rate optimized for desolvation (e.g., 250-350 °C).
  - Mass Range: Typically scanned from m/z 100 to 1000.
- Data Analysis: The acquired mass spectra are analyzed to determine the exact mass of the molecular ion and its adducts. This allows for the calculation of the elemental composition and confirmation of the molecular formula.



# **Visualization of Experimental Workflow**

The following diagram illustrates a typical workflow for the isolation and characterization of **14-epi-andrographolide** from Andrographis paniculata.





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